Cas no 3343-19-9 (1,2-Benzenediol, 4-(1,2-dihydroxyethyl)-)
3343-19-9 structure
Product Name:1,2-Benzenediol, 4-(1,2-dihydroxyethyl)-
1,2-Benzenediol, 4-(1,2-dihydroxyethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediol, 4-(1,2-dihydroxyethyl)-
- (3,4-DIHYDROXYPHENYL)GLYCOL
- DL-3,4-DIHYDROXYPHENYL GLYCOL
- (3,4-DIHYDROXYPHENYL)-GLYCOL
- 3,4-Dihydroxyphenylethylene glycol
- DHPG
- dihydroxyphenylethylene glycol
- DIHYDROXYPHENYLGLYCOL
- DL-B 3,4-TRIHYDROXYPHENETHYLALCOHOL
- DOPEG
- 3343-19-9
- NSC 92532
- 3,4-dihydroxyphenethyl glycol
- CS-W010782
- MTVWFVDWRVYDOR-UHFFFAOYSA-N
- 3,4-DIHYDROXYPHENYLGLYCOL, (+/-)-
- FT-0638811
- UNII-UEH9K539KJ
- FT-0694582
- (3,4-dihydroxyphenyl)ethylene glycol
- rac 3,4-Dihydroxyphenylethylene Glycol
- F85606
- Phenylglycol, 3,4-dihydroxy-
- A819617
- 4-(1,2-Dihydroxyethyl)-1,2-benzenediol
- SCHEMBL141609
- 4740838A-79C1-450B-827D-A3B2F61834F4
- AKOS003368780
- NSC-92532
- NSC92532
- 3,4-Dihydroxyphenylethyleneglycol
- dl-3,4-Dihydroxyphenylglycol
- EINECS 249-260-9
- 3,4-Dihydroxyphenylglycol, DL-
- Ba 2775
- 1-(3,4-dihydroxyphenyl)-1,2-ethanediol
- NS00014708
- 1,2-Ethanediol, 1-(3,4-dihydroxyphenyl)-, (.+/-.)-
- UEH9K539KJ
- AKOS016843225
- Q262270
- BA-2775
- CHEBI:1387
- 3,4-dihydroxyphenylethyl glycol
- 1-(3,4-Dihydroxyphenyl)ethane-1,2-diol
- MS-22923
- (1)-4-(1,2-Dihydroxyethyl)pyrocatechol
- DHPG (3,4-DIHYDROXYPHENYLGLYCOL)
- HY-W010066
- beta,3,4-trihydroxy phenethyl alcohol
- (+/-)-3,4-Dihydroxyphenylglycol
- EN300-1855459
- 28822-73-3
- 1,2-Benzenediol, 4-(1,2-dihydroxyethyl)-, (-)-
- rac 3,4-Dihydroxyphenylethylene Glycol-d3
- 4-(1,2-dihydroxyethyl)benzene-1,2-diol
- DTXSID20865451
- 2-hydroxy-2-(3,4-dihydroxy)phenylethanol
- 1,2-Benzenediol, 4-(1,2-dihydroxyethyl)-, (.+/-.)-
- 3,4-Dihydroxyphenylglycol
- (+-)-3,4-Dihydroxyphenylglycol
- C05576
-
- Inchi: 1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2
- InChI Key: MTVWFVDWRVYDOR-UHFFFAOYSA-N
- SMILES: OC(CO)C1C=CC(=C(C=1)O)O
Computed Properties
- Exact Mass: 170.05800
- Monoisotopic Mass: 170.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1
- Topological Polar Surface Area: 80.9A^2
Experimental Properties
- Color/Form: Crystalline solid
- Density: 1.481
- Melting Point: 128-1290C
- Boiling Point: 453.2°Cat760mmHg
- Flash Point: 236.6°C
- Refractive Index: 1.664
- PSA: 69.92000
- LogP: 0.46890
1,2-Benzenediol, 4-(1,2-dihydroxyethyl)- Related Literature
-
Xian-En Zhao,Yongrui He,Ping Yan,Na Wei,Renjun Wang,Jing Sun,Longfang Zheng,Shuyun Zhu,Jinmao You RSC Adv. 2016 6 108635
3343-19-9 (1,2-Benzenediol, 4-(1,2-dihydroxyethyl)-) Related Products
- 28822-73-3(rac 3,4-Dihydroxyphenylethylene Glycol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent